molecular formula C14H20N2O3S B2957635 (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(morpholino)methanone CAS No. 1704558-77-9

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(morpholino)methanone

Cat. No.: B2957635
CAS No.: 1704558-77-9
M. Wt: 296.39
InChI Key: ROOXAOCSWXANLX-UHFFFAOYSA-N
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Description

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(morpholino)methanone is a chemical compound offered for research and development purposes. This substance is part of a class of molecules featuring a 1,4-thiazepane ring core, a morpholine moiety, and a furan heterocycle. Compounds with 1,4-thiazepane and morpholino scaffolds are of significant interest in medicinal chemistry and drug discovery due to their potential as molecular building blocks and pharmacophores. Researchers utilize these compounds to explore new chemical spaces, investigate structure-activity relationships (SAR), and develop novel bioactive molecules. This product is strictly labeled "For Research Use Only" and is intended for use in a controlled laboratory environment by qualified scientists. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Prior to use, researchers should conduct a thorough risk assessment. Handling should be performed in accordance with all applicable local, state, national, and international regulations and guidelines.

Properties

IUPAC Name

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c17-14(16-5-9-18-10-6-16)15-4-3-13(20-11-7-15)12-2-1-8-19-12/h1-2,8,13H,3-7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOXAOCSWXANLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(morpholino)methanone, identified by its IUPAC name and molecular formula C19H17FN2O3SC_{19}H_{17}FN_2O_3S, has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.

The compound has a molecular weight of 372.4 g/mol and features a complex structure that includes a thiazepane ring fused with furan and morpholino groups. The presence of these functional groups is crucial for its biological interactions.

PropertyValue
Molecular FormulaC19H17FN2O3S
Molecular Weight372.4 g/mol
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count6
Rotatable Bond Count3
Topological Polar Surface Area84.8 Ų

Anticancer Properties

Research has indicated that thiazepane derivatives exhibit significant anticancer properties. A study focused on similar compounds demonstrated their ability to inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms . The compound's structural attributes suggest it may interact with specific molecular targets involved in cancer progression.

Antimicrobial Activity

Another area of interest is the antimicrobial efficacy of this compound. Preliminary studies have shown that derivatives containing thiazepane rings can exhibit antibacterial and antifungal activities. This is attributed to their ability to disrupt microbial cell membranes and interfere with metabolic processes.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may act through:

  • Enzyme Inhibition : Targeting enzymes involved in cancer cell metabolism.
  • Receptor Modulation : Interacting with specific receptors to modulate signaling pathways related to cell proliferation and apoptosis.
  • DNA Interaction : Potentially binding to DNA or RNA, disrupting replication processes in cancer cells.

Study 1: Anticancer Activity

In a controlled laboratory setting, the compound was tested against the U937 human histocytic lymphoma cell line. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents . The study concluded that further exploration into the structure-activity relationship could yield more potent derivatives.

Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial properties against Staphylococcus aureus and Candida albicans. The compound demonstrated significant inhibitory effects at low concentrations, suggesting potential applications in treating infections caused by resistant strains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(morpholino)methanone with three structurally related derivatives, highlighting molecular features and inferred properties:

Compound CAS Number Molecular Formula Molecular Weight Key Structural Features Potential Implications
This compound 1704558-77-9 C₁₄H₂₀N₂O₂S 292.39 - Morpholine ketone
- Furan-2-yl substituent on thiazepane
Enhanced polarity due to morpholine; potential for hydrogen bonding .
(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(2-methylthiazol-4-yl)methanone 1705888-25-0 C₁₆H₁₇FN₂OS₂ 336.5 - 2-Methylthiazole ketone
- 2-Fluorophenyl on thiazepane
Increased lipophilicity from fluorophenyl; thiazole may improve metabolic stability .
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(m-tolyl)ethanone 1790202-84-4 C₁₈H₂₁NO₂S 315.4 - m-Tolyl ethanone
- Furan-2-yl substituent
Bulky m-tolyl group may reduce solubility but enhance membrane permeability .
1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-3,3-diphenylpropan-1-one N/A C₂₃H₂₄N₂O₂S 392.52 - Diphenylpropanone
- Furan-2-yl substituent
High steric bulk from diphenyl group could limit target engagement but improve selectivity.

Structural and Functional Analysis

In contrast, the 2-methylthiazole in CAS 1705888-25-0 adds aromaticity and electron-withdrawing effects, which may influence redox stability and pharmacokinetics .

Substituent Effects :

  • The 2-fluorophenyl group in CAS 1705888-25-0 increases lipophilicity, favoring blood-brain barrier penetration, while the m-tolyl group in CAS 1790202-84-4 introduces steric hindrance that could modulate receptor selectivity .

Ketone vs. Propanone Backbones: The diphenylpropanone derivative () exhibits significantly higher molecular weight (392.52 vs. 292.39) and steric bulk, which may reduce metabolic clearance but limit oral bioavailability .

Q & A

Basic: What synthetic methodologies are reported for constructing the 1,4-thiazepane scaffold fused with furan and morpholine moieties?

The synthesis of 1,4-thiazepane derivatives often involves cyclization reactions. For example, thiazepane rings can be formed via intramolecular nucleophilic substitution using thioglycolic acid derivatives or via condensation of β-amino alcohols with thiols. The furan-2-yl group is typically introduced through cross-coupling reactions (e.g., Suzuki-Miyaura) or direct alkylation of furan precursors. The morpholino methanone moiety is synthesized by reacting morpholine with activated carbonyl intermediates (e.g., acid chlorides or mixed anhydrides) under basic conditions . Key steps include:

  • Thiazepane formation : Cyclization of 4-chlorobutan-2-one with thiourea derivatives in ethanol under reflux .
  • Morpholino incorporation : Reaction of morpholine with chloroacetyl chloride in dichloromethane, followed by coupling to the thiazepane core .

Basic: How is the structural integrity of (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(morpholino)methanone confirmed experimentally?

Structural characterization involves:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm regiochemistry of the thiazepane ring and substituent positions. For morpholino methanones, characteristic signals include δ ~3.5–3.7 ppm (morpholine CH2_2 groups) and δ ~160–170 ppm (ketone carbonyl carbon) .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks and isotopic patterns. For example, EI-MS of similar morpholino compounds shows M+^+ peaks with diagnostic fragment ions (e.g., m/z 217 for morpholine-containing fragments) .
  • X-ray crystallography : Used to resolve ambiguities in stereochemistry, as demonstrated for structurally related morpholino methanones .

Advanced: What experimental design considerations are critical for optimizing the yield of this compound in multi-step syntheses?

Key factors include:

  • Reaction temperature control : Excessive heat during thiazepane cyclization can lead to ring-opening side reactions. Optimal yields (~70–80%) are achieved at 60–80°C in ethanol .
  • Purification protocols : Column chromatography using silica gel (ethyl acetate/hexane gradients) effectively isolates intermediates. For polar morpholino derivatives, reverse-phase HPLC with C18 columns improves purity (>95%) .
  • Stability of intermediates : The furan-2-yl group is prone to oxidation; thus, reactions should be conducted under inert atmospheres (N2_2/Ar) .

Advanced: How can researchers resolve contradictions in spectroscopic data between computational predictions and experimental results?

Discrepancies often arise in:

  • Carbonyl stretching frequencies : Computed (DFT) IR frequencies for the methanone group may differ from experimental values due to solvent effects. Calibration using polar aprotic solvents (e.g., DMSO) reduces this gap .
  • NMR chemical shifts : Empirical corrections (e.g., using the gauge-independent atomic orbital method) improve alignment between calculated and observed shifts. Referencing databases like the Cambridge Structural Database (CSD) for morpholino analogs aids validation .

Advanced: What in vitro assays are suitable for evaluating the bioactivity of this compound, and what methodological controls are essential?

Recommended assays:

  • Kinase inhibition : Use fluorescence-based ADP-Glo™ assays with positive controls (e.g., staurosporine) to validate inhibition mechanisms .
  • Cellular toxicity : MTT assays in HEK293 or HepG2 cells, with vehicle controls (e.g., DMSO ≤0.1%) to exclude solvent interference .
  • Metabolic stability : Microsomal incubation (human liver microsomes) with NADPH cofactor, monitoring parent compound depletion via LC-MS/MS .

Advanced: How can degradation pathways of this compound be systematically analyzed under varying pH and temperature conditions?

Methodology:

  • Forced degradation studies : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and H2_2O2_2 (oxidative) at 40–60°C for 24–72 hours. Monitor degradation products via UPLC-PDA-MS .
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life at 25°C based on degradation rates at elevated temperatures (40–60°C) .

Advanced: What computational tools are effective for predicting the compound’s binding affinity to neurological targets?

Approaches include:

  • Molecular docking : AutoDock Vina or Schrödinger Glide to simulate interactions with GABAA_A receptors or monoamine oxidases. Validate using co-crystallized ligands from the PDB (e.g., 6D6T for GABAA_A) .
  • MD simulations : GROMACS or AMBER for assessing binding stability over 100-ns trajectories, with MM-PBSA free energy calculations .

Advanced: How can researchers address low reproducibility in synthesizing this compound across different laboratories?

Strategies:

  • Standardized protocols : Detailed documentation of reaction conditions (e.g., exact stoichiometry, solvent batch, humidity control) .
  • Inter-lab validation : Collaborative round-robin testing with NMR and LC-MS cross-verification .

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